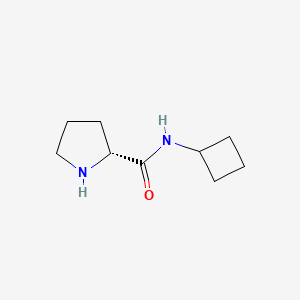

(2R)-N-cyclobutylpyrrolidine-2-carboxamide

Overview

Description

(2R)-N-cyclobutylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Melanocortin-4 Receptor Ligands

A study focused on the synthesis of 3-arylpyrrolidine-2-carboxamide derivatives, inspired by 3-phenylpropionamides, to investigate their role as melanocortin-4 receptor ligands. This research found that the 2R,3R-pyrrolidine isomer exhibited the most potent affinity among the four stereoisomers studied (Tran et al., 2008).

Enantioselective Biotransformations in Organic Synthesis

Research conducted on the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides demonstrated their application in organic synthesis. This process, catalyzed by Rhodococcus erythropolis, achieved high yields and excellent enantioselectivity, producing (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid. This biocatalytic process showcases the potential of these compounds in synthesizing aza-nucleoside analogs and druglike compounds (Chen et al., 2012).

Neuroprotection in Excitotoxic Neuronal Death

Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) has been identified as a selective agonist for metabotropic glutamate receptor subtypes mGlu2 and mGlu3. In studies involving murine cortical cultures, 2R,4R-APDC attenuated neuronal degeneration induced by N-methyl-D-aspartate (NMDA), suggesting its protective role against excitotoxic neuronal death and its potential as a neuroprotective drug (Battaglia et al., 1998).

Anticancer and Anti-Biofilm Activity

A study on novel 2-(het)arylpyrrolidine-1-carboxamides revealed their potential in anticancer and anti-biofilm applications. These compounds exhibited significant in vitro and in vivo anti-cancer activities, with some showing higher effectiveness than the reference drug tamoxifen. Additionally, certain compounds effectively suppressed bacterial biofilm growth, indicating their dual functionality as anticancer and antibacterial agents (Smolobochkin et al., 2019).

Properties

IUPAC Name |

(2R)-N-cyclobutylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(8-5-2-6-10-8)11-7-3-1-4-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRVTGPKTIGYAZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

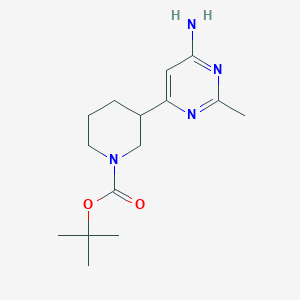

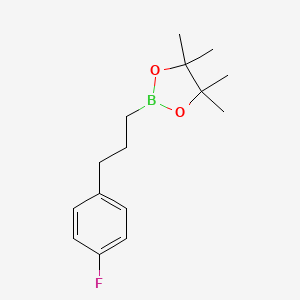

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)